2-(3-Bromobenzoyl)-6-fluorobenzonitrile
Overview
Description
2-(3-Bromobenzoyl)-6-fluorobenzonitrile is an organic compound that features a bromobenzoyl group and a fluorobenzonitrile group
Scientific Research Applications
2-(3-Bromobenzoyl)-6-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of advanced materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzoyl)-6-fluorobenzonitrile typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-throughput screening of various catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromobenzoyl)-6-fluorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitrile derivatives, while coupling reactions can produce more complex aromatic compounds.
Mechanism of Action
The mechanism of action of 2-(3-Bromobenzoyl)-6-fluorobenzonitrile involves its interaction with specific molecular targets. The bromobenzoyl and fluorobenzonitrile groups can interact with various enzymes and receptors, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoyl chloride: Similar in structure but lacks the fluorobenzonitrile group.
6-Fluorobenzonitrile: Contains the fluorobenzonitrile group but lacks the bromobenzoyl group.
2-Bromobenzoyl ferrocene: Contains a ferrocene moiety instead of the fluorobenzonitrile group.
Uniqueness
2-(3-Bromobenzoyl)-6-fluorobenzonitrile is unique due to the presence of both the bromobenzoyl and fluorobenzonitrile groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.
Properties
IUPAC Name |
2-(3-bromobenzoyl)-6-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrFNO/c15-10-4-1-3-9(7-10)14(18)11-5-2-6-13(16)12(11)8-17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKCITAJMBTYJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=C(C(=CC=C2)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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